3,4-Methylenedioxy-N-propylamphetamine
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Overview
Description
3,4-Methylenedioxy-N-propylamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is known for its ability to enhance the effects of hallucinogens
Preparation Methods
The synthesis of 3,4-Methylenedioxy-N-propylamphetamine typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring, which is a common structural motif in many psychoactive compounds.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkylating agent to introduce the propylamine side chain.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
3,4-Methylenedioxy-N-propylamphetamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have varying pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical practice.
Mechanism of Action
The exact mechanism of action of 3,4-Methylenedioxy-N-propylamphetamine is not fully understood. it is known to enhance the effects of hallucinogens by promoting their activity. This synergistic action is thought to involve interactions with neurotransmitter systems, although the specific molecular targets and pathways remain to be elucidated .
Comparison with Similar Compounds
3,4-Methylenedioxy-N-propylamphetamine is similar to other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its entactogenic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine (MDIP): A psychoactive drug with entactogenic, psychedelic, and stimulant properties.
3,4-Methylenedioxy-N-propargylamphetamine (MDPL): Another lesser-known psychedelic drug with similar structural features.
The uniqueness of this compound lies in its ability to enhance the effects of other hallucinogens, a property not commonly observed in other substituted amphetamines .
Properties
CAS No. |
74698-36-5 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
InChI Key |
LBXMQBTXOLBCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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